BCN-PEG1-Val-Cit-PAB-PNP
Description
Evolution of Linker Technologies in Targeted Therapies
The journey of linker technology in targeted therapies, particularly in antibody-drug conjugates (ADCs), has been marked by a transition from first-generation, relatively simple constructs to highly engineered, multi-component systems. nih.gov Early ADCs often utilized non-cleavable linkers, which required the entire antibody-linker-drug complex to be internalized and degraded within the lysosome to release the payload. biomolther.orgproteogenix.science While offering stability, this approach limited the efficacy of certain drugs and could lead to the accumulation of active metabolites that might not efficiently exit the target cell. nih.gov The second generation of ADCs saw the introduction of cleavable linkers, designed to release the drug upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This innovation aimed to improve the therapeutic window by ensuring the payload remains inactive and attached to the antibody during circulation, thereby reducing off-target toxicity. proteogenix.science The development has now progressed to third-generation ADCs, which feature advanced linker chemistries, including those that offer enhanced stability, controlled release, and the ability to carry novel and more potent payloads. mdpi.com
Rationale for Cleavable Linkers in Advanced Bioconjugates
The primary rationale for employing cleavable linkers in bioconjugates is to achieve selective release of the therapeutic payload at the target site, thereby maximizing efficacy while minimizing systemic toxicity. proteogenix.scienceaxispharm.com These linkers are engineered to be stable in the bloodstream but to break apart under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as acidic pH, a reducing environment, or the presence of specific enzymes. axispharm.comcreativebiomart.net This targeted release mechanism is crucial for several reasons. Firstly, it allows for the use of highly potent cytotoxic agents that would be too toxic for systemic administration. biomolther.org Secondly, the release of a membrane-permeable drug can lead to the "bystander effect," where the payload diffuses out of the target cell and kills neighboring cancer cells that may not express the target antigen, thus overcoming tumor heterogeneity. nih.govmdpi.combinghamton.edu The versatility of cleavable linkers allows them to be tailored to different payloads and disease targets, making them a cornerstone of modern ADC design. proteogenix.scienceaxispharm.com
Overview of Enzymatic Cleavage Mechanisms in Linker Design
Enzymatically cleavable linkers are a prominent class of linkers that exploit the differential expression of enzymes between tumor and healthy tissues. nih.gov A widely used strategy involves designing linkers that are substrates for lysosomal proteases, such as cathepsins, which are often overexpressed in cancer cells. nih.gov Upon internalization of the bioconjugate into the target cell, it is trafficked to the lysosome, where these proteases cleave the linker, liberating the drug. creativebiomart.netnih.gov
A popular and effective enzymatic cleavage site is the dipeptide sequence valine-citrulline (Val-Cit). broadpharm.com This sequence is recognized and cleaved by cathepsin B, an enzyme abundant in the lysosomes of many tumor cells. iris-biotech.de The Val-Cit linker offers excellent plasma stability and efficient cleavage upon internalization. Following the enzymatic cleavage of the dipeptide, a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), is often employed to ensure the complete and traceless release of the unmodified payload. nih.gov The cleavage of the amide bond between citrulline and the PAB spacer triggers a 1,6-elimination reaction, leading to the release of the drug. nih.goviris-biotech.de
Contextualization of BCN-PEG1-Val-Cit-PAB-PNP within Advanced Linker Systems for Targeted Delivery
| Component | Function |
| BCN (Bicyclononyne) | A reactive moiety for copper-free click chemistry, allowing for the efficient and site-specific conjugation of the linker to an azide-modified antibody or other targeting vehicle. wikipedia.orgbroadpharm.comgenelink.com |
| PEG1 (Polyethylene Glycol) | A short, hydrophilic spacer that enhances the solubility and flexibility of the linker-drug conjugate, which can improve pharmacokinetic properties and reduce aggregation. labinsights.nlrsc.org |
| Val-Cit (Valine-Citrulline) | A dipeptide sequence that serves as a specific cleavage site for the lysosomal enzyme cathepsin B, ensuring targeted drug release inside the cancer cell. broadpharm.comiris-biotech.de |
| PAB (p-Aminobenzyl Alcohol) | A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a spontaneous electronic cascade to release the attached drug in its active form. nih.govresearchgate.netnih.gov |
| PNP (p-Nitrophenyl) | An activating group, specifically a p-nitrophenyl carbonate, that facilitates the conjugation of the linker to the drug payload, typically through a carbamate (B1207046) bond with an amine or hydroxyl group on the drug. lumiprobe.comresearchgate.netsigmaaldrich.com |
This modular design allows for a "plug-and-play" approach to constructing bioconjugates, where different targeting molecules and payloads can be combined with this advanced linker system. The this compound linker embodies the key principles of modern linker design: high stability in circulation, specific and efficient cleavage at the target site, and the ability to release an unmodified, fully active drug.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N7O12/c1-26(2)36(47-35(49)19-22-57-23-21-44-40(53)58-25-33-31-8-5-3-4-6-9-32(31)33)38(51)46-34(10-7-20-43-39(42)52)37(50)45-28-13-11-27(12-14-28)24-59-41(54)60-30-17-15-29(16-18-30)48(55)56/h11-18,26,31-34,36H,5-10,19-25H2,1-2H3,(H,44,53)(H,45,50)(H,46,51)(H,47,49)(H3,42,43,52)/t31?,32?,33?,34-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARCEMRBHGQGE-RNEZIJNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N7O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Deconstruction of the Bcn Peg1 Val Cit Pab Pnp Chemical Architecture
Structural Elucidation of the Bicyclo[6.1.0]nonyne (BCN) Moiety
Bicyclo[6.1.0]nonyne, commonly abbreviated as BCN, is a cyclooctyne (B158145) derivative characterized by a fused cyclopropane (B1198618) ring. This fusion introduces significant ring strain, which is fundamental to its utility in bioorthogonal chemistry. synaffix.comresearchgate.net The BCN moiety serves as a highly reactive handle for "click chemistry," a class of reactions known for their high efficiency and specificity in biological environments. conju-probe.com
The primary role of the BCN group is to participate in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of BCN-containing molecules to those bearing an azide (B81097) group without the need for a cytotoxic copper catalyst. nih.gov The inherent ring strain of the BCN alkyne significantly lowers the activation energy of the cycloaddition reaction with azides, enabling it to proceed rapidly and with high specificity under physiological conditions. thieme-connect.denih.gov This reaction results in the formation of a stable triazole linkage, covalently connecting the two molecular entities. medchemexpress.com The reaction kinetics of BCN with azides are favorable, making it a preferred choice for applications requiring efficient conjugation. synaffix.com
Several factors are taken into account when incorporating BCN into a larger molecular construct for bioorthogonal applications. The symmetric nature of the BCN core is advantageous as it prevents the formation of constitutional isomers upon cycloaddition, simplifying product characterization. researchgate.net Furthermore, compared to other strained alkynes, BCN offers a good balance of reactivity and hydrophobicity, which can be crucial for in vivo applications. nih.gov The choice between the endo and exo isomers of BCN can also be a design consideration, as they may exhibit slight differences in reactivity and steric hindrance. mdpi.com For instance, the endo isomer is often noted for its slightly higher reaction rates. When designing BCN-containing linkers, the stability of the entire construct is paramount to prevent premature cleavage or degradation. researchgate.net
Functional Significance of the Polyethylene (B3416737) Glycol (PEG1) Spacer
The BCN-PEG1-Val-Cit-PAB-PNP molecule includes a short polyethylene glycol (PEG) spacer, specifically a single ethylene (B1197577) glycol unit (PEG1). PEGylation, the covalent attachment of PEG chains, is a widely employed strategy in biopharmaceutical development to enhance the physicochemical properties of molecules. nih.gov
The PEG1 spacer introduces flexibility into the linker, which can be critical for its function. This flexibility can help to overcome steric hindrance, allowing the BCN moiety to efficiently react with its azide target and enabling enzymes to access the cleavable dipeptide portion of the linker. axispharm.comresearchgate.net By acting as a spacer, the PEG unit physically separates the functional ends of the molecule, preventing undesirable intramolecular interactions and ensuring that each component can perform its role without interference. axispharm.comnih.gov Even a single PEG unit can provide enough spatial separation to be beneficial.
Characterization of the Valine-Citrulline (Val-Cit) Dipeptide
The Valine-Citrulline (Val-Cit) dipeptide is a key functional element within the this compound linker, designed to be selectively cleaved by specific enzymes.
The Val-Cit linker is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are found at elevated levels within tumor cells compared to healthy tissues. iris-biotech.decreative-biolabs.com This enzymatic cleavage occurs at the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) group. medchemexpress.com The specificity of this cleavage is a critical feature for ADCs, as it ensures that the cytotoxic payload is released preferentially inside the target cancer cells, thereby minimizing off-target toxicity. nih.gov The Val-Cit dipeptide offers a balance of stability in systemic circulation and efficient cleavage upon internalization into the target cell's lysosomes. iris-biotech.deresearchgate.net
Below is a table summarizing the key research findings related to the Val-Cit dipeptide linker:
| Finding | Implication for this compound | References |
| The Val-Cit dipeptide is a substrate for the lysosomal protease cathepsin B. | Enables selective release of a conjugated payload within target cells that overexpress this enzyme. | iris-biotech.decreative-biolabs.com |
| The linker exhibits good stability in human plasma. | Minimizes premature drug release in the bloodstream, reducing systemic toxicity. | nih.gov |
| Cleavage occurs at the C-terminal side of the citrulline residue. | Triggers the subsequent self-immolation of the PAB spacer to release the free drug. | iris-biotech.demedchemexpress.com |
| Can be combined with a self-immolative PAB spacer. | Ensures the efficient and traceless release of the payload in its active form. | |
| Its use is a common strategy in clinically approved and investigational ADCs. | Demonstrates a well-validated and effective approach for targeted drug delivery. | creative-biolabs.comnjbio.com |
Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl carbamate (PAB) spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the attached payload and carbon dioxide. The p-nitrophenyl (PNP) group in the full compound name serves as a good leaving group, facilitating the initial conjugation of the payload to the linker during the synthesis of the final ADC. broadpharm.comaxispharm.com
Peptide Sequence Specificity for Intracellular Protease Recognition
The Val-Cit (valine-citrulline) dipeptide incorporated into the linker architecture serves as a substrate for specific intracellular proteases, most notably cathepsin B. Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various tumor cells. iris-biotech.deiris-biotech.de This differential expression makes it an attractive target for triggering drug release within the tumor microenvironment while minimizing off-target effects in healthy tissues. iris-biotech.de
The specificity of the Val-Cit linker for cathepsin B is a critical aspect of its design. Upon internalization of an ADC containing this linker into a target cell, it is trafficked to the lysosome, where the high concentration of active cathepsin B facilitates the enzymatic cleavage of the amide bond between the citrulline residue and the p-aminobenzyl (PAB) spacer. tcichemicals.com This cleavage event is the initiating step in the drug release cascade. iris-biotech.de Research has shown that the Val-Cit sequence is recognized and efficiently cleaved by cathepsin B, leading to the liberation of the PAB spacer and subsequent payload release. The enzymatic recognition is highly specific, contributing to the stability of the linker in systemic circulation where cathepsin B activity is low. iris-biotech.de
Role of Amino Acid Composition in Enzymatic Cleavage Dynamics
The choice of valine and citrulline in the dipeptide sequence is not arbitrary; their specific chemical properties are crucial for efficient and selective enzymatic cleavage. The valine residue at the P2 position and the citrulline at the P1 position (adjacent to the cleavage site) are well-recognized by the active site of cathepsin B. iris-biotech.de
Studies comparing different dipeptide linkers have demonstrated the superior performance of the Val-Cit combination in terms of both stability and cleavage efficiency. For instance, in a comparative study, the Val-Cit linker showed a significantly longer half-life in human plasma compared to other dipeptides like Phe-Lys, indicating greater stability in circulation. iris-biotech.de Conversely, upon exposure to isolated cathepsin B, the Val-Cit linker is effectively cleaved, demonstrating its responsiveness to the target enzyme. iris-biotech.de
The rate of enzymatic hydrolysis can be influenced by the amino acid composition. The following table, synthesized from comparative studies, illustrates the relative cleavage rates of different dipeptide linkers by cathepsin B, highlighting the efficiency of the Val-Cit sequence.
| Dipeptide Sequence | Relative Cleavage Rate by Cathepsin B | Plasma Stability (Half-life) |
| Val-Cit | High | ~230 days (human plasma) cam.ac.uk |
| Val-Ala | Moderate (cleaved at half the rate of Val-Cit) iris-biotech.de | High iris-biotech.de |
| Phe-Lys | Very High | ~30 days (human plasma) cam.ac.uk |
This data underscores the optimal balance that the Val-Cit dipeptide strikes between plasma stability and susceptibility to cleavage by the target protease.
Analysis of the p-Aminobenzyl (PAB) Spacer
The p-aminobenzyl (PAB) group functions as a self-immolative spacer. iris-biotech.denih.gov This means that once the triggering event occurs—in this case, the enzymatic cleavage of the Val-Cit dipeptide—the PAB moiety undergoes a spontaneous and irreversible electronic cascade that leads to the release of the attached payload. iris-biotech.decam.ac.ukmdpi.com
Following the cathepsin B-mediated cleavage of the amide bond between citrulline and the PAB spacer, a free aniline (B41778) is generated. wpi.edu This aniline is a strong electron-donating group, which initiates a 1,6-elimination reaction. iris-biotech.demdpi.com The electron density from the aniline nitrogen is pushed into the aromatic ring, leading to the cleavage of the carbamate bond that links the payload to the benzylic position of the PAB spacer. iris-biotech.de This process results in the release of the unmodified, active drug, carbon dioxide, and an aza-quinone methide byproduct. cam.ac.ukmdpi.com The self-immolative nature of the PAB spacer is crucial as it ensures that the payload is released in its native, active form without any remnants of the linker that could hinder its therapeutic activity. google.com
The chemical transformation of the PAB spacer is a well-orchestrated sequence of electronic rearrangements. The process can be summarized in the following steps:
Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between the C-terminus of the citrulline residue and the amino group of the PAB spacer. iris-biotech.deencyclopedia.pub
Formation of Aniline: This cleavage unmasks the primary aromatic amine (aniline) of the PAB group. wpi.edu
1,6-Elimination: The lone pair of electrons on the aniline nitrogen initiates a spontaneous 1,6-elimination reaction. iris-biotech.deencyclopedia.pub This electronic cascade proceeds through the aromatic ring to the benzylic position.
Payload Release: The 1,6-elimination causes the fragmentation of the spacer, leading to the release of the payload, carbon dioxide, and the formation of a transient p-aza-quinone methide intermediate. cam.ac.ukmdpi.com
This sequence of events is rapid and efficient, ensuring that the active drug is promptly liberated within the target cell's lysosome following enzymatic activation.
Functionality of the p-Nitrophenyl (PNP) Leaving Group
The p-nitrophenyl (PNP) ester is an activated ester that serves as a key functional group for the conjugation of the linker to a payload molecule. cam.ac.ukacs.orgacs.org The strong electron-withdrawing nature of the nitro group on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack. acs.org
This activation is essential for forming a stable bond, typically a carbamate or amide, with a nucleophilic group (such as an amine or hydroxyl group) on the drug molecule. acs.orgaxispharm.com The reaction proceeds under mild conditions, which is advantageous when working with sensitive biomolecules. acs.org The p-nitrophenolate anion is an excellent leaving group, which further facilitates the conjugation reaction. acs.org The stability of the PNP ester allows for its use in multi-step synthesis and purification processes, while its reactivity ensures efficient coupling to the desired payload. acs.orgrsc.orgrsc.org
Role of PNP in Facilitating Amine-Containing Payload Conjugation
The terminal para-nitrophenyl (B135317) (PNP) carbonate group of the this compound linker is a critical functional moiety that serves as an activated ester for the efficient and specific conjugation of amine-containing payloads. This activation is a key step in the synthesis of the final antibody-drug conjugate (ADC), enabling the stable attachment of the cytotoxic drug to the linker before its subsequent attachment to the antibody.
The primary role of the PNP group is to function as an excellent leaving group, thereby facilitating a nucleophilic acyl substitution reaction with a primary or secondary amine present on the payload molecule. The electron-withdrawing nature of the nitro group on the phenyl ring significantly increases the electrophilicity of the adjacent carbonyl carbon of the carbonate. This heightened reactivity makes the carbonate susceptible to attack by the nucleophilic amine of the drug, leading to the formation of a stable carbamate (urethane) bond.
The reaction proceeds under mild conditions, which is advantageous for complex and sensitive drug molecules. The conjugation typically involves dissolving the PNP-activated linker and the amine-containing payload in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine and enhance its nucleophilicity. The reaction progress can be monitored using techniques like high-performance liquid chromatography (HPLC).
Upon successful conjugation, the p-nitrophenolate is released as a byproduct. This release can sometimes be used to monitor the reaction progress spectrophotometrically, as p-nitrophenolate has a distinct yellow color. The resulting drug-linker construct, now containing a stable carbamate linkage, is then purified before the next step of conjugation to the antibody via the BCN group.
Research findings have demonstrated the high efficiency of this conjugation strategy. For instance, the synthesis of a drug-linker construct involving the reaction of a Val-Cit-PAB-PNP linker with the potent cytotoxic agent monomethyl auristatin E (MMAE), which possesses a secondary amine, has been reported with high yields. This robust and well-established chemistry makes the PNP-activated linker a valuable tool in the construction of ADCs.
The following table summarizes research findings on the conjugation of amine-containing payloads to PNP-activated linkers, showcasing the efficiency of this method.
| Linker Component | Amine-Containing Payload | Reaction Conditions | Yield | Reference |
| Fmoc-VC-PAB-PNP | Monomethyl auristatin E (MMAE) | HOBt, Pyridine, DMF, Room Temperature | 78% | rsc.org |
| bis(4-nitrophenyl) carbonate | Amine on Cys-linker | DIPEA, DMF, Room Temperature, 3h | 63% | nih.gov |
| Fmoc-VC-PAB-PNP | Daunorubicin (Dau) | DIPEA, DMF, Room Temperature | Not specified | acs.org |
Interactive Data Table
This table is interactive. You can sort and filter the data by clicking on the column headers.
| Linker Component | Amine-Containing Payload | Reaction Conditions | Yield (%) |
| Fmoc-VC-PAB-PNP | Monomethyl auristatin E (MMAE) | HOBt, Pyridine, DMF, Room Temperature | 78 |
| bis(4-nitrophenyl) carbonate | Amine on Cys-linker | DIPEA, DMF, Room Temperature, 3h | 63 |
| Fmoc-VC-PAB-PNP | Daunorubicin (Dau) | DIPEA, DMF, Room Temperature | Not specified |
Mechanistic Basis of Bcn Peg1 Val Cit Pab Pnp Functionality
Enzymatic Cleavage of the Valine-Citrulline Linkage within Cellular Compartments
The initial and most critical step in the release mechanism is the targeted cleavage of the dipeptide linker, Valine-Citrulline (Val-Cit). This process is designed to occur preferentially within the lysosomal compartments of target cells, leveraging the unique enzymatic and chemical environment found there.
The Val-Cit dipeptide is a well-established substrate for Cathepsin B, a cysteine protease predominantly found within lysosomes. broadpharm.comnih.govdntb.gov.ua Cathepsin B is frequently overexpressed in various tumor cells, making it a prime target for designing conditionally cleavable linkers in cancer therapy. aacrjournals.org The enzyme recognizes and specifically hydrolyzes the peptide bond at the C-terminus of the citrulline residue, cleaving the linkage between citrulline and the p-aminobenzyl (PAB) spacer. tcichemicals.comencyclopedia.pub
The selection of the Val-Cit pair is not arbitrary; it is the result of screening numerous dipeptides for optimal performance. Research has shown that the Val-Cit linker demonstrates a superior balance of high stability in systemic circulation (human plasma) and efficient enzymatic cleavage once inside the target cell. cam.ac.uk This stability prevents the premature release of a conjugated payload in the bloodstream, a critical factor for therapeutic efficacy and minimizing off-target effects. nih.govnih.gov While Cathepsin B is the primary enzyme responsible for this cleavage, studies have indicated that other lysosomal proteases, such as Cathepsin S, L, and F, may also contribute to the hydrolysis of the Val-Cit linker. encyclopedia.pub
The specificity of this enzymatic action is a cornerstone of the linker's design, ensuring that the release cascade is initiated only after cellular internalization and trafficking to the lysosome. nih.gov
| Dipeptide Sequence | Relative Cleavage Rate by Cathepsin B | Plasma Stability | Reference |
|---|---|---|---|
| Val-Cit | High | High | cam.ac.uk |
| Val-Ala | Moderate (approx. half of Val-Cit) | High | cam.ac.ukiris-biotech.de |
| Phe-Lys | High | Moderate | cam.ac.uk |
The functionality of Cathepsin B is highly dependent on the acidic microenvironment of the lysosome. aacrjournals.org Lysosomes maintain a pH between 4.5 and 5.0, which is optimal for the proteolytic activity of cathepsins. nih.govacs.orgacs.org In contrast, the physiological pH of blood is approximately 7.4. acs.org At this neutral pH, Cathepsin B activity is significantly attenuated, rendering the Val-Cit linker stable in circulation. researchgate.net
This pH-dependent activity serves as a crucial secondary control mechanism. acs.orgacs.org An ADC containing the BCN-PEG1-Val-Cit-PAB-PNP linker remains intact in the bloodstream. Upon binding to its target antigen on a cell surface, it is internalized through endocytosis and transported to the lysosome. nih.gov Only within the acidic milieu of the lysosome does Cathepsin B become fully active, enabling it to efficiently cleave the Val-Cit linker and initiate the payload release sequence. aacrjournals.orgnih.gov This selective activation ensures that the cytotoxic or imaging agent is released predominantly inside the target cells, enhancing specificity and therapeutic index. nih.gov
Self-Immolation of the PAB Spacer and Subsequent Release Cascade
Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl (PAB) group acts as a self-immolative spacer. This spacer is not cleaved enzymatically but is designed to undergo a rapid, spontaneous chemical decomposition to liberate the attached molecule. unimi.it
The cleavage of the amide bond between citrulline and the PAB spacer exposes a free aniline (B41778) amino group. This unmasking dramatically alters the electronic properties of the PAB unit, initiating a spontaneous 1,6-elimination reaction. cam.ac.ukotago.ac.nz The aniline nitrogen donates its lone pair of electrons into the aromatic ring, triggering a cascade of electron movement that results in the cleavage of the bond connecting the payload to the benzylic position of the spacer. google.commdpi.com This intramolecular electronic cascade is a form of chemical fragmentation that proceeds without the need for additional enzymes or reagents. otago.ac.nz The use of a self-immolative spacer like PAB is critical because direct attachment of a payload to the dipeptide could sterically hinder the enzyme and inhibit efficient cleavage. encyclopedia.pubpreprints.org
The 1,6-elimination of the PAB spacer is an efficient process that results in the release of the payload in its native, unmodified form. cam.ac.uk This process also generates specific chemical byproducts. For a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is structurally analogous to the PAB system, the self-immolation releases the payload, carbon dioxide (CO2), and a reactive intermediate known as an aza-quinone methide. cam.ac.ukmdpi.com This traceless release ensures that no part of the linker remains attached to the active molecule, which could otherwise impair its function.
Copper-Free Click Chemistry (SPAAC) with the BCN Moiety
The Bicyclo[6.1.0]nonyne (BCN) group is the component of the linker that enables its conjugation to other molecules, such as antibodies or fluorescent dyes. axispharm.com BCN is a strained alkyne that participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). broadpharm.comnih.gov
This reaction, a type of "click chemistry," allows the BCN moiety to form a stable triazole ring upon reaction with an azide-functionalized molecule. broadpharm.com A key advantage of SPAAC is that it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, which is required for other types of click chemistry. broadpharm.combroadpharm.cominterchim.fr The bioorthogonal nature of the BCN-azide reaction means that neither functional group reacts with native biological molecules, ensuring that the conjugation is highly specific. broadpharm.com
The BCN group provides a reliable handle for attaching the entire linker-payload construct to a targeting vector. nih.govnih.gov The short polyethylene (B3416737) glycol (PEG1) spacer incorporated into the linker enhances its aqueous solubility and provides flexibility, which can help to minimize steric hindrance during the conjugation process and subsequent interactions with biological targets. axispharm.combroadpharm.com
| Reaction Type | Key Reagents | Catalyst Required | Biocompatibility | Reference |
|---|---|---|---|---|
| SPAAC (Copper-Free) | Strained Alkyne (e.g., BCN, DBCO) + Azide (B81097) | None | High | broadpharm.combroadpharm.com |
| CuAAC (Copper-Catalyzed) | Terminal Alkyne + Azide | Cu(I) | Lower (due to copper cytotoxicity) | broadpharm.com |
Reaction Kinetics and Efficiency in Bioconjugation Contexts
The utility of an activated ester like the PNP group in this compound is determined by the kinetics of aminolysis (the desired reaction with a payload's amine group) versus hydrolysis (a competing side reaction with water). The p-nitrophenyl ester is classified as a reactive ester, designed for efficient amide bond formation.
Studies comparing various activated esters have demonstrated the favorable acylation kinetics of PNP esters. rsc.org For instance, in reactions with benzylamine, PNP esters show rapid and high-yield formation of the corresponding amide product. rsc.org The efficiency of this reaction is, however, dependent on factors such as pH and reactant concentration. While weakly alkaline conditions (pH 7.2–8.5) are optimal for promoting the nucleophilic attack by the unprotonated amine, higher pH levels can also increase the rate of competing hydrolysis. precisepeg.com
The kinetics of PNP ester reactions often follow pseudo-first-order behavior, where the rate is influenced by the concentration of the amine and the pH of the aqueous system. researchgate.net The efficiency of the conjugation is a direct result of the high reactivity of the PNP ester, which allows the aminolysis reaction to proceed rapidly, often reaching completion in 1-4 hours at room temperature. rsc.orgprecisepeg.com This minimizes the contact time with the aqueous environment, thereby reducing the extent of hydrolysis and maximizing the yield of the desired conjugate.
| Benzylamine Concentration (mM) | Amidated Product Yield (%) | Source |
|---|---|---|
| 9.2 | 93–100% | rsc.org |
| 0.14 | 5–13% | rsc.org |
Orthogonal Reactivity in Multi-component Bioconjugate Synthesis
The this compound linker is designed with two distinct reactive handles that exhibit orthogonal reactivity, a crucial feature for the stepwise synthesis of complex bioconjugates. axispharm.com Orthogonality in this context means that each functional group reacts with its specific partner under a particular set of conditions without cross-reacting with the other group or its partner.
The two orthogonal reactions are:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group at one end of the linker reacts specifically with azide-functionalized molecules, such as an antibody modified to carry an azide group. medchemexpress.commedchemexpress.com This "click chemistry" reaction is highly efficient, selective, and proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst. axispharm.com
Amide Bond Formation: The PNP activated ester at the other end of the linker reacts specifically with nucleophilic amine groups, typically found on cytotoxic payload molecules. axispharm.combroadpharm.com
This dual reactivity allows for a controlled, sequential approach to building an ADC. For example, the linker can first be attached to an amine-bearing payload via the PNP ester. Subsequently, the resulting linker-payload complex, now bearing a reactive BCN group, can be conjugated to an azide-modified antibody. The stability of the PNP ester to the conditions of SPAAC, and the inertness of the BCN group to the conditions of amidation, ensures a clean and efficient synthesis of the final multi-component bioconjugate. rsc.orggoogle.com
Conjugation Chemistry via the PNP Activated Ester
The p-nitrophenyl (PNP) ester is a key component of the linker, serving as an activated leaving group for the attachment of therapeutic payloads. axispharm.combroadpharm.com This functionality is central to the linker's role in constructing ADCs.
Amine Reactivity and Esterification for Payload Attachment
The PNP ester is highly susceptible to nucleophilic attack by primary and secondary amines present on payload molecules. rsc.orgbiochempeg.com This reaction results in the formation of a stable amide bond, covalently linking the payload to the Val-Cit-PAB portion of the linker. The p-nitrophenolate ion is an excellent leaving group, which facilitates the reaction under mild conditions. broadpharm.combroadpharm.com
The reactivity of PNP esters is often superior to other activated esters used in bioconjugation. Comparative studies have shown that PNP esters can provide higher acylation yields and faster reaction kinetics than alternatives like 2,3,5,6-tetrafluorophenyl (TFP) esters under certain conditions. rsc.org This high efficiency is critical for maximizing the yield of the final conjugate, especially when working with precious and complex payload molecules. The reaction is a straightforward ester-to-amide conversion, a reliable and widely used strategy in bioconjugation chemistry. rsc.orggoogle.com
| Ester Type | Key Characteristics | Source |
|---|---|---|
| p-Nitrophenyl (PNP) Ester | Undergoes rapid acylation, affording high yields (93-100% with sufficient amine concentration). Products are often crystalline and easy to purify. | rsc.org |
| 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Generally shows slower reaction kinetics and may undergo decomposition in control reactions, leading to slightly lower effective yields. Products can be less crystalline, making handling more difficult. | rsc.org |
Control of Linker-Payload Attachment in Controlled Synthesis
Precise control over the conjugation reaction is essential for producing homogeneous and well-defined bioconjugates. The attachment of a payload to the PNP ester can be carefully managed by manipulating several key reaction parameters.
Stoichiometry: The molar ratio of the PNP ester-activated linker to the amine-containing payload is a critical factor. Using a slight excess of the linker can help drive the reaction to completion, but careful optimization is needed to avoid purification challenges.
Concentration: As demonstrated in Table 1, the concentration of the amine nucleophile has a significant impact on the reaction yield. rsc.org Higher concentrations favor the bimolecular aminolysis reaction over the competing unimolecular hydrolysis, leading to more efficient conjugation.
pH: The reaction is pH-dependent. An optimal pH range of 7.2-8.5 ensures that a sufficient fraction of the payload's amine group is deprotonated and thus nucleophilic, without excessively accelerating the hydrolysis of the activated ester. precisepeg.com
Temperature and Time: The reaction typically proceeds efficiently at room temperature (20–25°C) over a period of a few hours. precisepeg.com For sensitive molecules, the reaction can be performed at a lower temperature (e.g., 4°C) for a longer duration to minimize potential degradation. precisepeg.com
By carefully controlling these conditions, chemists can achieve high-yield synthesis of the linker-payload conjugate, ensuring the formation of a stable amide bond and minimizing the formation of undesirable byproducts. rsc.org
Bioconjugation Strategies Employing Bcn Peg1 Val Cit Pab Pnp
Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing BCN-PEG1-Val-Cit-PAB-PNP
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This compound is a cleavable linker engineered to create ADCs with specific release mechanisms. axispharm.comcd-bioparticles.net
The synthesis of an ADC using this linker typically involves a multi-step process. First, the p-nitrophenyl (PNP) carbonate group of the linker is reacted with an amine-containing cytotoxic drug, forming a stable carbamate (B1207046) bond. The PNP group acts as a good leaving group, facilitating this conjugation. The resulting drug-linker construct, BCN-PEG1-Val-Cit-PAB-Drug, is then ready for conjugation to an antibody.
The bicyclononyne (BCN) group on the linker enables its attachment to an antibody via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). cd-bioparticles.net This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, which is crucial for maintaining the integrity of the antibody. To utilize this, the antibody must first be functionalized with an azide (B81097) group.
A common method for introducing azide groups onto an antibody in a site-specific manner involves enzymatic modification. For example, a microbial transglutaminase can be used to attach an azide-containing linker to a specific glutamine residue on the antibody. nih.gov
Linker Integration into ADC Architectures
The this compound linker is designed for seamless integration into complex ADC architectures. Each component of the linker plays a distinct role:
BCN (Bicyclononyne): This strained alkyne is the reactive handle for antibody conjugation via SPAAC. Its high reactivity with azides allows for rapid and specific ligation without the need for a cytotoxic copper catalyst. cd-bioparticles.net
PEG1 (Polyethylene Glycol, 1 unit): The short PEG spacer enhances the solubility and reduces the aggregation of the ADC. cd-bioparticles.net It also provides steric separation between the antibody and the cytotoxic drug.
Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells. cd-bioparticles.net This enzymatic cleavage site ensures that the drug is released preferentially inside the target cancer cells, minimizing systemic toxicity.
PAB (p-aminobenzyl alcohol): The PAB spacer acts as a self-immolative unit. taskcm.com Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the efficient release of the active drug.
PNP (p-nitrophenyl carbonate): This moiety serves as an activated carbonate for the initial conjugation of the linker to an amine-containing drug payload. taskcm.com
The integration of these components results in a linker that is stable in circulation but is primed to release its payload upon internalization into the target cell.
Below is a hypothetical data table illustrating the characterization of an ADC synthesized using the this compound linker.
| Characteristic | Result | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based assay (e.g., on HER2+ SK-BR-3 cells) |
| Plasma Stability (t1/2) | ~150 hours | Incubation in human plasma followed by LC-MS analysis |
Consideration of Conjugation Site in Antibody-Linker Assembly
The site of linker-drug conjugation on the antibody can significantly impact the ADC's properties, including its stability, efficacy, and pharmacokinetics. Non-specific conjugation to lysine (B10760008) residues can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to batch-to-batch variability and a suboptimal therapeutic window.
Site-specific conjugation methods are therefore highly desirable. nih.gov The this compound linker is well-suited for such strategies. By introducing an azide group at a specific location on the antibody, for instance, through enzymatic modification or the incorporation of an unnatural amino acid, the BCN-containing drug-linker can be attached with high precision.
Potential conjugation sites that can be engineered to incorporate an azide handle for SPAAC with the this compound linker include:
Engineered Cysteine Residues: Introducing cysteine residues at specific sites allows for thiol-specific conjugation.
Specific Glutamine Residues: As mentioned, transglutaminase can be used to modify specific glutamine residues. nih.gov
Glycan Sites: The carbohydrate structures on the antibody's Fc region can be enzymatically modified to introduce an azide group.
Application in Other Targeted Bioconjugates and Drug Delivery Platforms
The versatile design of the this compound linker makes it adaptable for use in other targeted drug delivery systems beyond ADCs.
Peptide-Drug Conjugates (PDCs)
PDCs are similar in concept to ADCs but use peptides as the targeting moiety instead of antibodies. Peptides offer advantages such as smaller size, which can lead to better tumor penetration, and lower manufacturing costs. The this compound linker can be readily adapted for PDC synthesis.
In a typical PDC synthesis, a targeting peptide with an azide group would be synthesized. The BCN-PEG1-Val-Cit-PAB-Drug construct would then be conjugated to the peptide via SPAAC. The resulting PDC would be targeted to its receptor, internalized, and the drug would be released upon cleavage of the Val-Cit linker by cathepsin B.
Polymeric Nanoparticles (PNPs) for Drug Delivery
Polymeric nanoparticles are emerging as versatile platforms for drug delivery. nih.gov They can be engineered to encapsulate or be surface-functionalized with therapeutic agents and targeting ligands. The this compound linker could be used to attach drugs to the surface of pre-formed azide-functionalized polymeric nanoparticles.
For instance, a biodegradable polymer such as polylactic-co-glycolic acid (PLGA) could be co-formulated with a PLGA-PEG-azide copolymer to create nanoparticles with a "clickable" surface. nih.gov The BCN-PEG1-Val-Cit-PAB-Drug could then be conjugated to the nanoparticle surface. This approach would allow for the targeted delivery of the nanoparticle to the tumor site, followed by the intracellular release of the drug.
The following table illustrates hypothetical characteristics of such a functionalized nanoparticle.
| Property | Value | Measurement Technique |
| Average Particle Size | 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | <0.2 | Dynamic Light Scattering (DLS) |
| Drug Loading Efficiency | ~15% | UV-Vis Spectroscopy |
| Zeta Potential | -15 mV | Electrophoretic Light Scattering (ELS) |
Prodrug Activation Systems
The BCN group on the linker is a key component for bioorthogonal chemistry, which can be harnessed for prodrug activation strategies. A prodrug is an inactive form of a drug that is converted to its active form in the body. In a targeted prodrug activation system, the BCN-PEG1-Val-Cit-PAB-Drug could be administered systemically in an inactive form.
A separate targeting moiety, such as an antibody or peptide functionalized with an azide, would be administered and allowed to accumulate at the tumor site. The subsequent administration of the BCN-containing prodrug would lead to a localized SPAAC reaction at the tumor site, effectively concentrating the drug where it is needed. The subsequent cleavage of the Val-Cit linker would then release the active drug. This dual-targeting approach could significantly enhance the therapeutic index of potent cytotoxic agents.
Strategic Positioning of the this compound Unit within Bioconjugates
The precise placement of the this compound linker within a bioconjugate, particularly an antibody-drug conjugate (ADC), is a critical determinant of its therapeutic index. The choice of conjugation site directly impacts the stability, pharmacokinetics, and efficacy of the final molecule. nih.govfrontiersin.org Strategic positioning aims to create a homogeneous product with optimized properties, moving away from the heterogeneous mixtures produced by earlier conjugation methods.
N-Terminal and C-Terminal Attachment Considerations
Site-specific conjugation, including at the N- and C-termini, offers significant advantages over random conjugation to surface-exposed lysine or cysteine residues. researchgate.net The decision to target either terminus depends on the specific antibody and payload, as modifications can influence the antigen-binding region or other functional domains.
N-Terminal Attachment : The N-terminus of an antibody's light or heavy chain can be a target for conjugation. Enzymatic methods, such as those employing Sortase A, can mediate site-specific ligation at the C-terminus of a recognition sequence engineered onto the antibody, which can then be linked to a payload. nih.gov While potentially useful, modification near the N-terminal antigen-binding domains (Fab) requires careful evaluation to ensure that binding affinity is not compromised.
C-Terminal Attachment : The C-terminus is often considered a favorable location for linker-drug attachment as it is typically remote from the antigen-binding sites. This remoteness minimizes the risk of interfering with the antibody's primary function of target recognition. mdpi.com Engineered glutamine sites at the C-terminus of either the heavy or light chains have been successfully used for conjugation, with studies showing that the specific location can impact the pharmacokinetic properties of the ADC. mdpi.com For instance, conjugation at the light chain C-terminus has been shown to result in superior pharmacokinetic profiles in some cases compared to heavy chain C-terminal attachment. mdpi.com
The choice of conjugation site is a key parameter that can be adjusted to modulate the steric environment around the linker. frontiersin.org A well-chosen site can provide a "steric shield," protecting the linker from premature enzymatic cleavage in systemic circulation. frontiersin.org
| Conjugation Site Parameter | Key Considerations for this compound Attachment | Potential Outcome |
| Location | Proximity to antigen-binding sites (Fab region) vs. distance (Fc region). | N-terminal attachment risks interference with target binding; C-terminal is generally safer. mdpi.com |
| Accessibility | Solvent exposure of the target residue. | Ensures efficient reaction with the BCN group via strain-promoted alkyne-azide cycloaddition (SPAAC). |
| Steric Hindrance | The local protein environment around the conjugation site. | Can provide a "steric shield" to protect the Val-Cit moiety from premature cleavage by circulating proteases. frontiersin.org |
| Antibody Chain | Conjugation to the heavy chain vs. the light chain. | Can influence overall ADC clearance rates and pharmacokinetic profiles. mdpi.com |
Influence on Overall Bioconjugate Conformation and Stability
The introduction of the this compound linker and its associated payload can alter the physical and chemical properties of the parent antibody. nih.gov These changes can affect both the conformational and colloidal stability of the resulting ADC.
Conformational Stability: The physical stability of an ADC is dictated by the interplay between the antibody, the linker-drug, and the conjugation site. nih.govresearchgate.net Conjugation can lead to destabilization of the protein's domains, not only in the region of attachment but also in distant domains. nih.gov The this compound linker contains several components that influence the final bioconjugate's properties:
PEG1 Spacer : The short polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and flexible. molecularcloud.org Its primary roles are to enhance the solubility of the bioconjugate, particularly when attached to a hydrophobic payload, and to act as a flexible spacer that reduces steric hindrance. molecularcloud.orgbiochempeg.comaxispharm.com By "shielding" the hydrophobic drug, the PEG linker helps prevent aggregation and can enable higher drug-to-antibody ratios (DARs). molecularcloud.org
Val-Cit-PAB Moiety : The valine-citrulline (Val-Cit) dipeptide is designed for specific cleavage by lysosomal enzymes like cathepsin B, which are often upregulated in tumor cells. tcichemicals.com This ensures targeted payload release. However, this peptide sequence can be susceptible to premature cleavage by other enzymes found in circulation, such as neutrophil elastase, which can lead to off-target toxicity. mdpi.comnih.govacs.org The stability of this linker is therefore a critical factor. nih.gov While generally stable in plasma, its susceptibility to other proteases is a known limitation. nih.govacs.org The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring efficient release of the unmodified payload after the Val-Cit dipeptide is cleaved. nih.govtcichemicals.com
BCN Group : The bicyclononyne (BCN) group allows for a copper-free click chemistry reaction with an azide-functionalized antibody. axispharm.commedchemexpress.com This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and forms a stable triazole ring, providing a robust covalent attachment. medchemexpress.com
| Linker Component | Influence on Conformation | Influence on Stability |
| BCN (Bicyclononyne) | Minimal direct impact on protein folding. | Forms a highly stable triazole linkage, preventing premature payload detachment. medchemexpress.com |
| PEG1 (Polyethylene Glycol) | Increases hydrodynamic radius; provides flexibility and spatial separation. molecularcloud.org | Enhances solubility, reduces aggregation, and can prolong circulation half-life. molecularcloud.org |
| Val-Cit (Valine-Citrulline) | Contributes to the overall hydrophobicity of the linker. | Designed for specific cleavage by cathepsin B in lysosomes; can be susceptible to premature cleavage by other proteases. nih.gov |
| PAB (p-aminobenzyl alcohol) | Part of the self-immolative system. | Ensures efficient payload release after Val-Cit cleavage. tcichemicals.com |
| PNP (p-nitrophenyl carbonate) | Acts as a leaving group during payload attachment to the linker. | Not present in the final bioconjugate. |
Ultimately, the strategic placement of the this compound linker and the inherent properties of its components are crucial for developing a stable, effective, and homogeneous bioconjugate. A case-by-case evaluation is necessary for each unique ADC to achieve the optimal balance of these factors. nih.govresearchgate.net
Comparative Analysis of Bcn Peg1 Val Cit Pab Pnp with Alternative Linker Systems
Comparison with Other Peptidase-Sensitive Linkers
Peptidase-sensitive linkers are designed to be cleaved by proteases, primarily cathepsins, which are abundant in the lysosomal compartments of tumor cells. This ensures that the cytotoxic payload is released intracellularly, minimizing systemic exposure. The Val-Cit dipeptide is a well-established substrate for cathepsin B.
The valine-alanine (Val-Ala) dipeptide and the glycine-glycine-phenylalanine-glycine (GGFG) tetrapeptide are prominent alternatives to the Val-Cit motif.
Val-Ala Dipeptide Linkers: The Val-Ala linker is also susceptible to cleavage by lysosomal proteases. biotechinformers.combiochempeg.com A key differentiator from Val-Cit is its higher hydrophilicity. biochempeg.com This property can be advantageous when conjugating highly lipophilic payloads, as it helps to mitigate aggregation issues that can arise with high drug-to-antibody ratios (DAR). nih.gov While Val-Cit based ADCs can sometimes face challenges with precipitation and aggregation at high DARs, Val-Ala linkers have been shown to allow for DARs as high as 7.4 with limited aggregation. biochempeg.comnih.gov In terms of cleavage kinetics, one study reported that in an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at about half the rate of the Val-Cit linker. purepeg.com Despite this, both linkers have demonstrated comparable efficacy in various preclinical models. nih.govproteogenix.science
GGFG Tetrapeptide Linkers: The GGFG tetrapeptide linker offers another set of characteristics. A notable advantage of tetrapeptide linkers like GGFG is their enhanced stability in blood circulation compared to dipeptide linkers. biotechinformers.com This increased stability can lead to a more favorable pharmacokinetic profile and reduced off-target toxicity. The ADC Enhertu (trastuzumab deruxtecan) successfully utilizes a GGFG-based linker, demonstrating its clinical viability. biotechinformers.comproteogenix.science
| Linker Type | Primary Cleavage Enzyme | Key Characteristics | Advantages | Disadvantages | Example ADC |
|---|---|---|---|---|---|
| Val-Cit (in BCN-PEG1-Val-Cit-PAB-PNP) | Cathepsin B | Well-established, good plasma stability, efficient cleavage. biotechinformers.com | Reliable and widely used, proven clinical efficacy. biotechinformers.com | Can be hydrophobic, potentially leading to aggregation at high DARs. biochempeg.comnih.gov | Brentuximab vedotin (Adcetris) biotechinformers.com |
| Val-Ala | Cathepsin B | Higher hydrophilicity compared to Val-Cit. biochempeg.com | Better suited for lipophilic payloads, allows for higher DARs with less aggregation. nih.gov | Slower cleavage rate by cathepsin B compared to Val-Cit. purepeg.com | Loncastuximab tesirine (B3181916) nih.gov |
| GGFG | Cathepsin B | Tetrapeptide structure. | More stable in blood circulation than dipeptides. biotechinformers.com | May have different cleavage kinetics than dipeptides. | Trastuzumab deruxtecan (B607063) (Enhertu) biotechinformers.comproteogenix.science |
An ideal linker should remain stable in systemic circulation and only be cleaved within the target tumor cells. However, some peptidase-sensitive linkers can be susceptible to premature cleavage by off-target enzymes in the bloodstream, leading to systemic toxicity.
Carboxylesterase: The Val-Cit linker has been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma. ascopubs.orgpurepeg.com This instability can complicate preclinical evaluation in murine models and lead to premature drug release. ascopubs.org This has prompted the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which shows increased stability in mouse plasma.
Neutrophil Elastase: Human neutrophil elastase is another enzyme that can prematurely cleave Val-Cit linkers. ascopubs.orgcreativebiomart.net This off-target cleavage is believed to contribute to some of the dose-limiting toxicities observed with Val-Cit-containing ADCs, such as neutropenia. ascopubs.orgcreativebiomart.net In vitro studies have demonstrated that neutrophil elastase readily cleaves the bond between valine and citrulline, releasing the payload prematurely. ascopubs.org In contrast, non-cleavable linkers are not susceptible to this enzymatic degradation. ascopubs.org
| Enzyme | Effect on Val-Cit Linker | Potential Clinical Consequence |
|---|---|---|
| Carboxylesterase 1C (in mice) | Cleavage and premature payload release. ascopubs.orgpurepeg.com | Complicates preclinical assessment, potential for off-target toxicity. ascopubs.org |
| Neutrophil Elastase (in humans) | Cleavage and premature payload release. ascopubs.orgcreativebiomart.net | Contributes to off-target toxicities like neutropenia. ascopubs.orgcreativebiomart.net |
Differentiation from Chemically Labile Linkers
Chemically labile linkers rely on the distinct chemical environment of the tumor or intracellular compartments, such as lower pH or a higher reducing potential, to trigger payload release.
Acid-sensitive linkers, like those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). creativebiomart.netbroadpharm.com This provides a mechanism for intracellular drug release following ADC internalization. However, a significant drawback of hydrazone linkers is their potential instability in circulation, as they can slowly hydrolyze in the bloodstream, leading to off-target toxicity. While efforts have been made to improve their stability, achieving the right balance between systemic stability and efficient cleavage at the target site remains a challenge. njbio.comnih.gov In contrast, the Val-Cit-PAB system generally exhibits greater plasma stability.
Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. preprints.org The concentration of glutathione (B108866) (GSH), a key reducing agent, is significantly higher inside cells (1-10 mM) compared to the blood (~5 µM). This differential allows for the selective cleavage of the disulfide bond and release of the payload within the cell. To enhance stability in circulation, steric hindrance is often introduced by adding substituents, such as methyl groups, adjacent to the disulfide bond. While effective, this approach is not without limitations. The stability of disulfide linkers can still be variable, and they are primarily used with specific payload classes like maytansinoids.
| Linker Class | Cleavage Trigger | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Peptidase-Sensitive (e.g., Val-Cit-PAB) | Enzymatic (Cathepsins) | Proteolytic cleavage of the peptide bond in lysosomes. axispharm.com | High plasma stability, specific release mechanism. | Susceptible to off-target enzymatic cleavage. ascopubs.orgcreativebiomart.net |
| Acid-Sensitive (e.g., Hydrazone) | Low pH | Hydrolysis of the hydrazone bond in acidic endosomes/lysosomes. broadpharm.com | Does not rely on specific enzyme expression. | Potential for slow hydrolysis in circulation, leading to off-target toxicity. |
| Redox-Sensitive (e.g., Disulfide) | High Glutathione (GSH) Concentration | Reduction of the disulfide bond in the cytoplasm. | Exploits a distinct intracellular environment. preprints.org | Variable stability, often limited to specific payload types. |
Advantages of BCN-Based Click Chemistry in Bioconjugate Linker Design
The Bicyclo[6.1.0]nonyne (BCN) group is a key functional component of the linker, enabling its conjugation to other molecules via a process known as click chemistry. Specifically, BCN participates in a type of reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offers significant advantages for creating complex bioconjugates. biochempeg.commedchemexpress.com
Advancements and Research Applications of Bcn Peg1 Val Cit Pab Pnp
Optimization of Linker Stability in Complex Biological Milieu
Research into the stability of linkers is crucial for the development of effective ADCs. Premature release of the cytotoxic payload can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy.
Strategies for Minimizing Premature Payload Release
The Val-Cit dipeptide is known to be susceptible to cleavage by lysosomal proteases like cathepsin B, which is the intended mechanism of action within tumor cells. tcichemicals.com However, concerns exist regarding its stability in systemic circulation, with some studies indicating potential for premature enzymatic degradation. nih.gov Strategies to enhance the stability of Val-Cit linkers have been explored, such as the addition of a glutamic acid residue to form a tripeptide linker, or the development of "exo-cleavable" linkers where the peptide is positioned differently to improve its stability profile. However, no studies were found that specifically evaluate the plasma stability of the BCN-PEG1-Val-Cit-PAB-PNP linker or test strategies to minimize its premature payload release.
Influence of PEG Spacer Length on Systemic Stability
Polyethylene (B3416737) glycol (PEG) spacers are incorporated into ADC linkers to enhance solubility, reduce aggregation, and improve pharmacokinetic properties. researchgate.net The length of the PEG chain can significantly impact these characteristics. Longer PEG chains have been shown in some contexts to decrease clearance rates and improve the tolerability of ADCs. vectorlabs.com Conversely, other research suggests that shorter PEG spacers may be optimal in certain linker-payload configurations to achieve a higher drug-to-antibody ratio (DAR) without increasing aggregation. researchgate.net A study also indicated that a shorter PEG1 spacer could reduce premature payload release compared to a PEG4 spacer in a specific ADC construct. vectorlabs.com Despite these general findings, no research is available that directly compares the systemic stability of an ADC using the PEG1 spacer of this compound with longer PEG variants in an otherwise identical linker.
Rational Design for Enhanced Target Specificity in Bioconjugate Systems
The rational design of linkers is paramount for achieving selective delivery and release of therapeutic agents. This involves integrating the linker into a targeted platform and utilizing efficient and precise construction methods.
Integration into Targeted Delivery Platforms for Selective Release
The this compound linker is designed for integration into targeted delivery systems, most notably ADCs. The BCN group allows for a specific and bioorthogonal conjugation to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. This ensures a stable attachment of the linker-payload to the targeting antibody. The Val-Cit component is designed to be cleaved specifically by cathepsin B, which is often upregulated in the tumor microenvironment, thereby facilitating selective payload release within target cells. tcichemicals.com While this is the theoretical application, no specific case studies or detailed research findings documenting the integration and performance of this compound in a targeted delivery platform were identified.
Modular Assembly Approaches for Bioconjugate Construction
Click chemistry, for which the BCN group is a key functional moiety, is a prime example of a modular assembly approach in bioconjugation. This strategy allows for the separate synthesis and modification of the antibody, linker, and payload, which are then "clicked" together in a highly efficient and specific manner. This modularity facilitates the rapid screening and construction of various ADC candidates. The this compound compound is a testament to this modular design, providing a pre-fabricated linker ready for conjugation. However, literature detailing the practical application and outcomes of using this specific linker in a modular assembly workflow is not available.
Novel Conjugation Strategies Utilizing this compound Components
Innovation in conjugation chemistry is constantly advancing the field of bioconjugates. The components of this compound are central to many modern conjugation techniques. The use of BCN for copper-free click chemistry allows for conjugation under mild, physiological conditions, making it suitable for sensitive biological molecules. Research continues to explore new ways to introduce bioorthogonal handles like BCN into antibodies and payloads for more precise and stable bioconjugates. While the individual components are featured in ongoing research, no novel conjugation strategies that specifically report the use of the complete this compound linker have been published.
Chemoenzymatic Conjugation Approaches
Chemoenzymatic methods, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, are increasingly employed for the site-specific modification of biomolecules. This compound is well-suited for such strategies, particularly in the construction of antibody-drug conjugates (ADCs).
One prominent chemoenzymatic approach involves the use of microbial transglutaminase (MTGase). This enzyme can selectively catalyze the formation of an isopeptide bond between a glutamine residue on an antibody and a primary amine on a linker. In a stepwise chemoenzymatic assembly, an antibody can first be enzymatically modified with an azide-containing linker. Subsequently, the BCN group of this compound can be attached to the azide-modified antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov The p-nitrophenyl (PNP) ester at the other end of the linker is then available for conjugation to a therapeutic payload.
Sortase-mediated ligation is another powerful chemoenzymatic tool that can be used in conjunction with linkers like this compound. nih.govnih.govrsc.org Sortase A, an enzyme from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. It then forms a new peptide bond with an N-terminal glycine nucleophile. This allows for the site-specific installation of a payload or a linker onto a protein. A protein or antibody can be engineered to contain the LPXTG recognition motif, and a payload can be modified with an N-terminal glycine. The this compound linker can be incorporated into this system to connect the two components, offering precise control over the conjugation site and stoichiometry.
Development of Research Tools and Probes
The unique properties of this compound also make it a valuable tool for the development of research probes for biological studies. Its cleavable linker and bioorthogonal handle allow for the design of activatable probes and targeted imaging agents.
Synthesis of Molecular Probes for Biological Studies
The Val-Cit dipeptide within the linker is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. researchgate.net This enzymatic cleavage can be harnessed to create "activatable" molecular probes. For instance, a fluorescent probe can be designed where a fluorophore and a quencher are brought into proximity by the linker, resulting in fluorescence quenching through Förster Resonance Energy Transfer (FRET). rsc.org Upon cleavage of the Val-Cit linker by cathepsin B in target cells, the fluorophore and quencher are separated, leading to a "turn-on" fluorescence signal. researchgate.netrsc.org This allows for the specific visualization of cathepsin B activity in living cells and tissues.
The synthesis of such a probe would involve conjugating a fluorophore to one end of the this compound linker and a quencher to the other. The BCN group can be used to attach the probe to a targeting moiety, such as an antibody or a small molecule, to direct it to specific cells or tissues.
| Probe Type | Activation Mechanism | Target Enzyme | Application |
| Activatable Fluorescent Probe | Cleavage of Val-Cit linker separates fluorophore and quencher | Cathepsin B | Imaging of enzyme activity in cancer cells |
| Targeted Imaging Agent | BCN group allows conjugation to a targeting molecule | - | Targeted delivery and visualization of specific cell types |
Radiotracer Conjugation Methodologies leveraging PNP esters
The p-nitrophenyl (PNP) ester component of the linker is a highly reactive group that facilitates the conjugation of molecules containing primary or secondary amines. In the context of radiotracer development, PNP esters have been shown to be superior synthons for indirect radiofluorination, particularly with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. nih.govrsc.orgnih.gov
The indirect radiolabeling strategy involves first labeling a small prosthetic group with ¹⁸F, which is then conjugated to the biomolecule of interest. ubc.ca Research has demonstrated that ¹⁸F-labeled PNP esters can be prepared in a single step and exhibit greater stability and more efficient acylation kinetics compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.govrsc.org
A methodology for creating a radiotracer using this compound could involve the following steps:
Synthesis of an ¹⁸F-labeled payload: A payload molecule containing an amine group is reacted with an ¹⁸F-labeled prosthetic group that has a PNP ester. Alternatively, a payload can be directly radiolabeled with ¹⁸F.
Conjugation to the linker: The amine-containing, ¹⁸F-labeled payload is then reacted with the PNP ester of this compound.
Bioorthogonal attachment to a targeting vector: The resulting radiolabeled linker-payload construct, now bearing the BCN group, can be attached to an azide-modified targeting molecule (e.g., an antibody) via SPAAC.
This approach is also highly relevant for pre-targeted radioimmunotherapy (PRIT). nih.govscispace.comnih.govscienceopen.com In PRIT, a non-radiolabeled antibody, modified with a bioorthogonal handle like BCN, is first administered and allowed to accumulate at the tumor site. Subsequently, a much smaller, radiolabeled molecule with the complementary azide (B81097) handle is administered. This small molecule rapidly binds to the pre-targeted antibody at the tumor site or is quickly cleared from the body, leading to improved tumor-to-background signal ratios and reduced radiation exposure to healthy tissues. scispace.comnih.gov
| Radionuclide | Labeling Strategy | Key Advantage of PNP Ester | Application |
| Fluorine-18 (¹⁸F) | Indirect labeling via ¹⁸F-prosthetic group | Superior stability and acylation kinetics | PET Imaging |
| Various (e.g., ¹⁷⁷Lu, ⁹⁰Y) | Pre-targeted radioimmunotherapy (PRIT) | Enables efficient conjugation of payload to linker | Targeted cancer therapy |
Compound Names
| Abbreviation | Full Name |
| BCN | Bicyclo[6.1.0]nonyne |
| PEG1 | Mono-ethylene glycol |
| Val | Valine |
| Cit | Citrulline |
| PAB | p-Aminobenzyl |
| PNP | p-Nitrophenyl |
| ADC | Antibody-Drug Conjugate |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |
| MTGase | Microbial Transglutaminase |
| LPXTG | Leucine-Proline-X-Threonine-Glycine |
| DAR | Drug-to-Antibody Ratio |
| FRET | Förster Resonance Energy Transfer |
| PET | Positron Emission Tomography |
| TFP | 2,3,5,6-Tetrafluorophenyl |
| PRIT | Pre-targeted Radioimmunotherapy |
| ¹⁸F | Fluorine-18 |
Future Perspectives in Bcn Peg1 Val Cit Pab Pnp Research and Linker Technologies
Innovations in Cleavable Linker Design for Next-Generation Bioconjugates
While the valine-citrulline (Val-Cit) linker remains a cornerstone in ADC development, ongoing research aims to address its limitations, such as hydrophobicity-induced aggregation, premature payload release, and suboptimal stability in rodent plasma, which can complicate preclinical evaluation. acs.orgmdpi.commdpi.com Innovations are focused on enhancing linker stability, hydrophilicity, and the therapeutic index.
Next-generation strategies include:
Hydrophilic and Tripeptide Linkers : To counter the hydrophobicity of many payloads, researchers are incorporating hydrophilic moieties like glutamic acid. acs.org Novel tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), have been developed. acs.orgnih.gov These linkers show improved stability in plasma and can increase the hydrophilicity and cell-killing potency of the resulting ADC. acs.orgnih.gov
Exolinker Platforms : An innovative "exolinker" approach repositions the cleavable peptide sequence to the exo position of the p-aminobenzylcarbamate (PABC) moiety. acs.org This design, often incorporating hydrophilic amino acids, has been shown to reduce premature payload release, allow for higher drug-to-antibody ratios (DARs) without significant aggregation, and improve stability against enzymes like carboxylesterases. acs.org
Tandem-Cleavage Linkers : To enhance circulatory stability and minimize off-target toxicity, tandem-cleavage linkers have been developed. acs.org These systems require two sequential enzymatic reactions to release the payload. For example, a glucuronide moiety can act as a protective group, which is first cleaved by β-glucuronidase in the lysosome, subsequently exposing a dipeptide sequence for a second cleavage event by cathepsin B. acs.org This dual-trigger mechanism improves the stability and tolerability of ADCs. acs.org
Branched and Dual-Loading Linkers : Most linkers used in clinical ADCs have linear structures that accommodate a single payload. nih.gov Research into branched linkers that can carry two payload molecules is an active area. These dual-loading ADCs have the potential for enhanced potency, although efficient and homogeneous conjugation methods remain a key challenge to be addressed. nih.gov
These advancements aim to create bioconjugates with improved physicochemical properties, better stability, and a wider therapeutic window. mdpi.com
Exploration of Alternative Enzymatic Cleavage Pathways beyond Cathepsin B
The Val-Cit linker was initially designed for cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells. nih.govresearchgate.net However, research has revealed that the Val-Cit sequence can be cleaved by a broader range of proteases, including other cathepsins (K, L, and S) and extracellular enzymes like neutrophil elastase. nih.govaacrjournals.orgacrobiosystems.com This broader specificity can lead to premature drug release and off-target toxicities, such as neutropenia. mdpi.comnih.gov Consequently, there is significant interest in identifying alternative enzymatic triggers to achieve more selective payload release within the tumor microenvironment. acs.org
Promising alternative enzymes include:
Legumain : This asparaginyl endopeptidase is overexpressed in many solid tumors and is activated under the acidic conditions of the tumor microenvironment and lysosomes. nih.govpreprints.org Legumain-sensitive linkers, often incorporating sequences like Alanine-Alanine-Asparagine (Ala-Ala-Asn) or other asparagine-containing peptides, have been developed. nih.govpreprints.org These linkers demonstrate high stability in plasma and resistance to cathepsin B, offering a distinct cleavage pathway. preprints.org
Glycosidases : Enzymes like β-glucuronidase and β-galactosidase are overexpressed in some tumors and can be exploited for linker cleavage. nih.govcreativebiomart.net Linkers containing a β-glucuronide or β-galactoside moiety are highly stable in plasma and their hydrophilic nature can reduce ADC aggregation, allowing for higher DARs. nih.govcreativebiomart.net
Sulfatases and Phosphatases : Sulfatases, which are overexpressed in tumor cells, can cleave sulfate-based linkers, which have shown high plasma stability compared to peptide linkers. nih.gov Similarly, acid phosphatases and pyrophosphatases found in lysosomes can hydrolyze phosphate (B84403) and diphosphate (B83284) linkers, providing another specific release mechanism. creativebiomart.net
The exploration of these diverse enzymatic pathways allows for the design of linkers tailored to the specific enzymatic profile of a target cancer, potentially leading to more selective and safer bioconjugates. acrobiosystems.compreprints.org
Integration with Emerging Targeted Delivery Modalities and Systems
The versatile chemistry of linkers like BCN-PEG1-Val-Cit-PAB-PNP is enabling their integration into a variety of next-generation drug delivery platforms beyond traditional monoclonal antibodies. The bicyclononyne (BCN) group is particularly valuable, allowing for copper-free, bioorthogonal "click" reactions with azide-modified molecules, facilitating the construction of complex therapeutic systems. rsc.org
Emerging modalities include:
Antibody-Oligonucleotide Conjugates (AOCs) : These conjugates combine the targeting ability of antibodies with the therapeutic potential of oligonucleotides. Linker technologies are crucial for attaching the nucleic acid payload while ensuring its stability and eventual release.
Nanoparticle and Liposome Systems : Linkers can be used to attach targeting ligands (like antibodies or peptides) to the surface of nanoparticles or liposomes. mdpi.com Furthermore, the payload can be encapsulated within these carriers and tethered via a cleavable linker, allowing for controlled release upon reaching the target tissue.
Antibody-Bottlebrush Conjugates (ABCs) : This innovative platform uses a branched polymer scaffold, or "bottlebrush," attached to an antibody. bioengineer.org This structure allows for an exceptionally high and tunable DAR, potentially exceeding traditional ADC ratios by orders of magnitude. Cleavable linkers integrated into the polymer branches are essential for the controlled, stimuli-responsive release of the high therapeutic payload. bioengineer.org
Alternative Scaffolds : Smaller targeting proteins, such as nanobodies and single-chain variable fragments (scFvs), offer advantages like improved tumor penetration. mdpi.com The principles of linker chemistry are directly applicable to these formats to create smaller, targeted bioconjugates.
These advanced systems leverage sophisticated linker chemistry to enhance payload capacity, improve pharmacokinetics, and enable multimodal functionalities, representing a new frontier in precision medicine. bioengineer.orgnih.govstanford.edu
Computational and In Silico Modeling for Predictive Linker Optimization
The development of new bioconjugates is a complex process, and computational modeling is emerging as an indispensable tool to accelerate and rationalize linker design. nih.govcomputabio.com By using advanced algorithms and molecular simulations, researchers can predict how a linker's structure will influence the properties and performance of the final conjugate, thereby reducing the need for extensive experimental iterations. nih.govdigitellinc.com
Key applications of in silico modeling include:
Predicting Physicochemical Properties : Computational tools can analyze vast libraries of potential linker structures to predict key properties such as stability in plasma, susceptibility to enzymatic cleavage, aggregation propensity, and solubility. digitellinc.compatsnap.com
Structural Modeling of ADCs : Physics-based 3D molecular modeling can simulate the entire ADC structure. nih.gov These models help evaluate how different linkers, payloads, and conjugation sites affect the antibody's structure, flexibility, and potential for payload-payload or payload-antibody interactions that might hinder efficacy. nih.gov
Machine Learning and AI : AI and machine learning models are being trained on large datasets of linker structures and their associated experimental outcomes. patsnap.comfirstwordpharma.com These models can identify critical features for linker stability and performance, efficiently screen new candidate linkers, and design novel prodrug systems with conditionally active, protease-cleavable linkers that release payloads only in target tissues. patsnap.comfirstwordpharma.comridgebio.com
By integrating these computational methods, the design of linkers is shifting from a trial-and-error process to a more predictive and rational engineering approach, promising to accelerate the development of safer and more effective bioconjugates. computabio.comdigitellinc.com
Expanding the Scope of PNP-Activated Chemistry in Complex Bioconjugation Reactions
The p-nitrophenyl (PNP) carbonate group in this compound is an effective amine-reactive function used to attach the linker to a payload. This type of activated carbonate chemistry is foundational in bioconjugation, and its applications are expanding beyond simple payload attachment to more complex and dynamic systems.
Future directions for PNP-activated chemistry include:
In Situ Bioconjugation : Researchers have designed ligand-directed nitrophenol carbonate (LDNPC) reagents for transient, in situ bioconjugation. nih.govchemrxiv.orgresearchgate.net In this approach, a targeting ligand directs the PNP-carbonate-payload construct to a specific protein. A nearby nucleophilic residue on the protein surface then attacks the carbonate, covalently attaching the payload-linker moiety and displacing the ligand. nih.govresearchgate.net The protein then acts as a temporary depot for the slow, hydrolytic release of the active drug, a strategy that could bypass the manufacturing complexities of traditional bioconjugates. nih.govchemrxiv.org
Click-to-Release Systems : PNP carbonates are used to activate molecules for further modification in "click-to-release" approaches. researchgate.net For example, they can be used to synthesize functionalized trans-cyclooctene (B1233481) (TCO) linkers that, upon a bioorthogonal reaction with a tetrazine, trigger the cleavage of the linker and release of a therapeutic agent. researchgate.net
Enzymatic Bioconjugation : While PNP chemistry is a chemical conjugation method, it is part of a broader toolkit that works alongside enzymatic methods. Enzymes like transglutaminase and sortase A offer highly site-specific protein modification, and chemical handles installed via PNP activation can be used in subsequent, orthogonal enzymatic steps to build highly complex and multifunctional bioconjugates. nih.govacs.org
The reliability and well-understood reactivity of PNP carbonates ensure their continued relevance as researchers develop more sophisticated, multi-step conjugation strategies to create the next generation of precisely engineered therapeutic agents. nih.gov
Compound and Abbreviation Reference Table
| Abbreviation / Name | Full Name |
| ADC | Antibody-Drug Conjugate |
| AOC | Antibody-Oligonucleotide Conjugate |
| BCN | Bicyclononyne |
| This compound | Bicyclononyne-Polyethylene Glycol(1)-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenyl Carbonate |
| DAR | Drug-to-Antibody Ratio |
| EGCit | Glutamic Acid-Glycine-Citrulline |
| EVCit | Glutamic Acid-Valine-Citrulline |
| LDNPC | Ligand-Directed Nitrophenol Carbonate |
| MMAE | Monomethyl Auristatin E |
| PAB / PABC | p-Aminobenzyl Alcohol / p-Aminobenzylcarbamate |
| PEG | Polyethylene (B3416737) Glycol |
| PNP | p-Nitrophenyl Carbonate |
| scFv | Single-chain variable fragment |
| TCO | trans-Cyclooctene |
| Val-Cit | Valine-Citrulline |
Q & A
Basic Research Questions
Q. What is the functional role of each component in BCN-PEG1-Val-Cit-PAB-PNP, and how do they contribute to its application in drug delivery systems?
- Methodological Answer :
- BCN : Facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to azide-functionalized biomolecules (e.g., antibodies) .
- PEG1 : Acts as a hydrophilic spacer to reduce steric hindrance and improve solubility during conjugation .
- Val-Cit : A protease-cleavable dipeptide linker, selectively hydrolyzed by cathepsin B in lysosomes to release the payload .
- PAB (p-aminobenzyloxycarbonyl) : A self-immolative group that enables controlled release of the payload after linker cleavage .
- PNP (p-nitrophenyl) : A leaving group that enhances the reactivity of the carbonate moiety during conjugation .
- Validation: Use MALDI-TOF mass spectrometry to confirm molecular weight post-conjugation and HPLC to monitor cleavage kinetics .
Q. What experimental methods are recommended to characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC (RP-HPLC) with UV detection at 280 nm to quantify impurities; validate with LC-MS for structural confirmation .
- Stability Testing :
- Store aliquots at -80°C, -20°C, and 4°C.
- Assess degradation over time (e.g., 0, 1, 3, 6 months) via HPLC and compare peak areas to detect hydrolysis or oxidation .
- Use accelerated stability studies (e.g., 40°C/75% RH) to predict long-term stability .
- Statistical Reporting: Include mean ± SD for triplicate measurements and ANOVA for comparing degradation rates across conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating this compound to monoclonal antibodies while minimizing aggregation?
- Methodological Answer :
- Parameter Optimization :
- pH : Test pH 7.0–8.5 to balance reactivity and antibody stability .
- Molar Ratio : Start with a 5:1 (linker:antibody) ratio; adjust based on conjugation efficiency measured by SDS-PAGE or SEC-HPLC .
- Reaction Time : Conduct time-course studies (1–24 hours) to identify the optimal window for maximal conjugation and minimal hydrolysis .
- Aggregation Mitigation :
- Include 0.1% polysorbate-80 in the reaction buffer.
- Use size-exclusion chromatography (SEC) to quantify aggregates post-conjugation .
- Data Interpretation: Compare conjugation efficiency (UV-Vis quantification of PNP release) against aggregation rates using linear regression models .
Q. How should researchers address contradictory data regarding the cleavage efficiency of Val-Cit linkers in different tumor microenvironments?
- Methodological Answer :
- Controlled Experiments :
- Simulate tumor microenvironments (e.g., pH 5.0–6.5, cathepsin B concentrations 0.1–10 nM) and measure cleavage kinetics via fluorometric assays .
- Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-specific variability .
- Meta-Analysis :
- Systematically review published cleavage rates (e.g., using PRISMA guidelines) and perform subgroup analyses to identify confounding variables (e.g., buffer composition, assay type) .
- Statistical Tools: Use Cohen’s d to quantify effect sizes and mixed-effects models to account for inter-study heterogeneity .
Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Protocol Standardization :
- Provide detailed synthetic steps, including solvent purity (e.g., anhydrous DMF), reaction temperature (±1°C control), and inert atmosphere requirements .
- Share raw HPLC and NMR spectra for batch-to-batch comparison .
- Interlaboratory Validation :
- Conduct a ring trial with 3+ labs synthesizing the compound using identical protocols.
- Compare yields, purity, and bioactivity (e.g., payload release rates) using Bland-Altman plots .
- Reporting Standards: Adhere to NIH guidelines for preclinical research transparency, including full disclosure of synthetic parameters and statistical outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
